molecular formula C16H23ClN4O4 B2471312 1-(2-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1351586-53-2

1-(2-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B2471312
CAS No.: 1351586-53-2
M. Wt: 370.83
InChI Key: UEKQDEMCJZNYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions. It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .


Synthesis Analysis

A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Scientific Research Applications

Chemical Reactions and Synthesis

  • A study by Šafár̆ et al. (2000) explored the ring-opening reaction of related compounds, demonstrating the potential of such chemicals in the formation of stable compounds through cyclization processes (Šafár̆ et al., 2000).

Pharmacological Applications

  • Kamiński et al. (2011) synthesized and tested a series of related compounds for anticonvulsant activity, highlighting their potential use in epilepsy treatment (Kamiński et al., 2011).
  • Rybka et al. (2017) explored the lipophilicity, anticonvulsant activity, and safety of similar pyrrolidine-2,5-dione derivatives, which could inform the development of new antiepileptic drugs (Rybka et al., 2017).

Receptor Antagonist Activity

  • Watanabe et al. (1992) studied derivatives with receptor antagonist activity, suggesting potential applications in modulating neurotransmitter systems (Watanabe et al., 1992).

Anti-inflammatory and Analgesic Agents

  • Abu‐Hashem et al. (2020) synthesized novel compounds derived from similar structures for potential use as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antifungal Applications

  • Volkova et al. (2020) synthesized a novel antifungal compound and characterized its solubility and partitioning in biologically relevant solvents, demonstrating potential applications in antifungal therapies (Volkova et al., 2020).

Inhibitors of Lipid Peroxidation

  • Braughler et al. (1987) described compounds as potent inhibitors of lipid peroxidation, indicating possible applications in conditions involving oxidative stress (Braughler et al., 1987).

Photo-induced Electron Transfer

  • Gan et al. (2003) synthesized compounds with potential applications in photo-induced electron transfer, useful in photodynamic therapy and photochemistry (Gan et al., 2003).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Properties

IUPAC Name

1-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4.ClH/c1-11-13(12(2)24-17-11)9-18-5-7-19(8-6-18)16(23)10-20-14(21)3-4-15(20)22;/h3-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKQDEMCJZNYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CN3C(=O)CCC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.